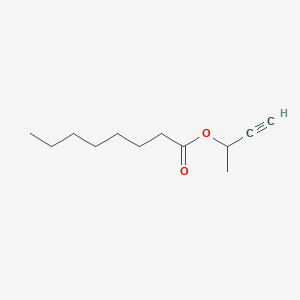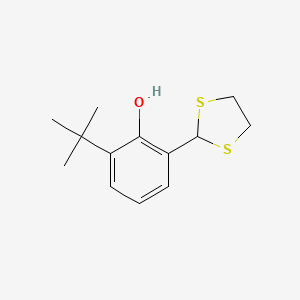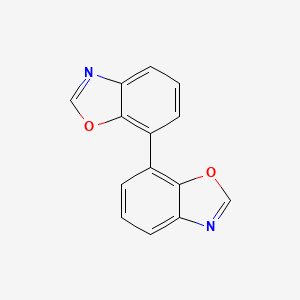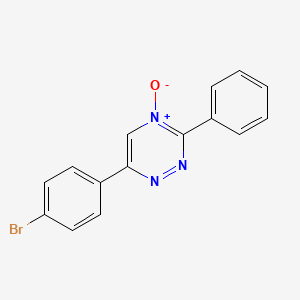![molecular formula C26H28O3 B14248540 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 185312-98-5](/img/structure/B14248540.png)
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C26H28O3. This compound is characterized by its complex structure, which includes a benzoic acid core substituted with dimethyl and pentoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbenzoic Acid: Similar in structure but lacks the dimethyl and pentoxyphenyl groups.
Biphenyl-4-carboxylic Acid: Similar core structure but different substituents.
3,5-Dimethoxy-4-hydroxybenzoic Acid: Similar functional groups but different overall structure
Uniqueness
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
185312-98-5 |
|---|---|
Fórmula molecular |
C26H28O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H28O3/c1-4-5-6-15-29-24-13-11-21(12-14-24)20-7-9-22(10-8-20)25-18(2)16-23(26(27)28)17-19(25)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28) |
Clave InChI |
LFTQOBKXQRBZIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)





![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)

